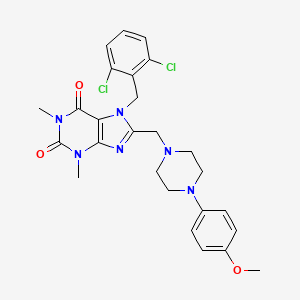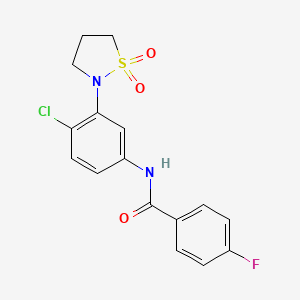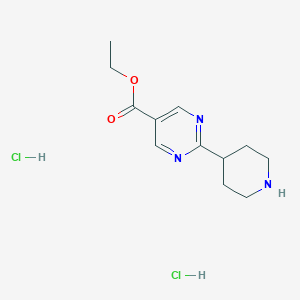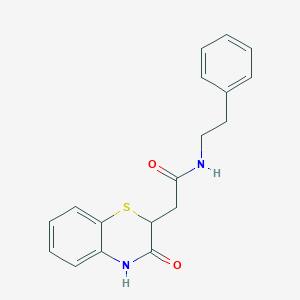
2,2-Dimethyl-chroman-6-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-chroman-6-ylamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis of Novel Derivatives : The synthesis of 2,2-dimethyl-chroman-6-yl pentadienoic acid amides as synthetic piperine analogs demonstrates the utility of 2,2-Dimethyl-chroman-6-ylamine in creating potential pharmaceutical compounds. These analogs were investigated for their potential as inhibitors of the multidrug efflux pump NorA overexpressing Staphylococcus aureus, highlighting the compound's relevance in antimicrobial research (Chopra, Dhingra, & Dhar, 2019).
Conformational and Optical Studies : Research involving the conformation, optical properties, and absolute configuration of derivatives of this compound provides insights into the structure-based design of functionalized nucleosides, crucial for drug discovery (Ivanova & Spiteller, 2011).
Chemical Interactions and Properties
Complexation Studies : Investigations into intermolecular hydrogen bonds involving this compound derivatives offer insights into the molecular interactions and conformational changes important for the development of new chemical entities (Ośmiałowski et al., 2010).
Photophysical Applications : The study of 6-N,N-dimethylamino-2,3-naphthalimide, a related compound, in biological probes reveals the utility of this compound in developing environment-sensitive fluorophores for biological applications, emphasizing its potential in bioimaging and diagnostics (Vázquez, Blanco, & Imperiali, 2005).
Biological Implications
Antisickling Agents : The creation of (2,2-dimethylchroman-6-yl)alkanoic acids as antigelling agents demonstrates the potential therapeutic applications of this compound derivatives in treating conditions like sickle cell anemia (Fatope & Abraham, 1987).
Interaction with Biological Molecules : Research on the interactions between self-complementary deoxyoligonucleotide duplexes and indolo[2,3-b]quinoxaline derivatives, which are structurally related to this compound, highlights its potential in studying DNA interactions, important for understanding genetic mechanisms and designing new drugs (Patel, Bergman, & Gräslund, 1991).
将来の方向性
作用機序
Target of Action
Chromanone and its derivatives, which include 2,2-dimethyl-chroman-6-ylamine, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
It’s known that chromanone derivatives can interact with their targets in several ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad range of biological activities associated with chromanone derivatives , it’s likely that this compound could influence multiple pathways. These could include pathways involved in cell signaling, metabolism, and other cellular processes.
Result of Action
Based on the known activities of chromanone derivatives , it’s plausible that this compound could have various effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, or affecting gene expression.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules, and physical factors such as temperature . .
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAZPMCTIRYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-18-5 |
Source


|
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)

![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)
![tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3002600.png)
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)




![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002611.png)
![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)
![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)
![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)
